2-(6-Methylpyridin-2-YL)propan-2-amine

Description

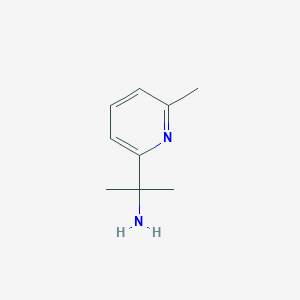

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-methylpyridin-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-5-4-6-8(11-7)9(2,3)10/h4-6H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOVKAMEEARPFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 6 Methylpyridin 2 Yl Propan 2 Amine

Enantioselective Synthesis through Asymmetric Reductive Amination

The direct asymmetric reductive amination (DARA) of prochiral ketones stands out as the most direct and efficient method for synthesizing enantiomerically enriched primary amines like 2-(6-Methylpyridin-2-YL)propan-2-amine. acs.org This approach is a significant improvement over traditional multi-step methods. acs.org The key to this transformation is the use of a chiral catalyst that can effectively control the stereochemical outcome of the reaction.

Development of Chiral Catalytic Systems (e.g., Ruthenium-based Catalysts)

Ruthenium-based catalysts have been central to the advancement of asymmetric reductive amination of pyridyl ketones. acs.orgnih.govresearchgate.net These catalysts are highly effective for the asymmetric reduction of prochiral ketones to produce chiral alcohols and are adaptable for amine synthesis. researchgate.netacs.org

A significant breakthrough was the use of a commercially available and inexpensive chiral catalyst, Ru(OAc)₂{(S)-binap}, for the direct asymmetric reductive amination of a variety of ketone substrates, including 2-acetyl-6-substituted pyridines. nih.govresearchgate.net This system has demonstrated high enantioselectivity and conversion rates. nih.govresearchgate.net

Further research aimed at improving catalyst stability and efficiency led to the development of a novel ruthenium catalyst, Ru(2-hydroxynicotinate)₂{(R)-binap}. acs.org This catalyst was found to be highly stable to air and moisture and could be easily prepared from commercially available reagents. acs.org The development of such robust catalysts is critical for large-scale manufacturing processes. acs.org

Optimization of Reaction Conditions and Nitrogen Sources

The efficiency and enantioselectivity of the asymmetric reductive amination are highly dependent on the reaction conditions. Key factors that have been optimized include the nitrogen source, hydrogen pressure, and catalyst loading. acs.orgnih.govresearchgate.net

Nitrogen Source: Ammonium (B1175870) salts serve as the amine source in direct reductive amination. Ammonium trifluoroacetate (B77799) has been successfully used as a nitrogen source, leading to excellent enantioselectivity and conversion. nih.govresearchgate.net In other systems, a cost-effective inorganic salt, diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄), was identified as a suitable surrogate for ammonia (B1221849), highlighting the impact of the ammonium salt's counter-ion on enantioselectivity. acs.org

Reaction Parameters: The reaction is typically carried out under hydrogen gas pressure. Studies have shown that a pressure of 0.8 MPa of hydrogen is effective. nih.govresearchgate.net Catalyst loading is another critical factor; reducing the catalyst loading is desirable for cost-effectiveness but may require longer reaction times or higher hydrogen pressures to achieve full conversion. acs.org For instance, a reaction with 1 mol % catalyst loading could achieve 100% conversion in 15 hours under 1 MPa of H₂ pressure. acs.org

| Parameter | Condition/Reagent | Observation | Source |

|---|---|---|---|

| Catalyst | Ru(OAc)₂{(S)-binap} | Commercially available, inexpensive, provides excellent enantioselectivity. | nih.govresearchgate.net |

| Catalyst | Ru(2-hydroxynicotinate)₂{(R)-binap} | Highly stable to air and moisture, easily prepared. | acs.org |

| Nitrogen Source | Ammonium Trifluoroacetate | Used successfully to prepare various chiral primary amines with high enantioselectivity. | nih.govresearchgate.net |

| Nitrogen Source | (NH₄)₂HPO₄ | Cost-effective inorganic salt, effective NH₃ surrogate. | acs.org |

| Hydrogen Pressure | 0.8 MPa | Sufficient for high conversion and enantioselectivity with Ru(OAc)₂{(S)-binap}. | nih.govresearchgate.net |

| Catalyst Loading | 0.2 mol % to 1 mol % | Lower catalyst loading requires longer reaction times or higher H₂ pressure for completion. | acs.org |

Substrate Scope and Stereochemical Control for Pyridine (B92270) Ketone Precursors

The ruthenium-catalyzed asymmetric reductive amination has been successfully applied to a range of ketone substrates, demonstrating broad applicability and excellent stereochemical control. nih.govresearchgate.net The precursor for this compound is 1-(6-methylpyridin-2-yl)ethan-1-one, also known as 2-acetyl-6-methylpyridine. synquestlabs.comsigmaaldrich.com

The methodology has been shown to be effective for various 2-acetyl-6-substituted pyridines, β-keto esters, and β-keto amides. nih.govresearchgate.net For these substrates, the corresponding chiral primary amines were obtained with outstanding enantioselectivity, often ranging from 94.6% to over 99.9% enantiomeric excess (ee). nih.govresearchgate.net This high degree of stereochemical control is a testament to the efficacy of the chiral ruthenium catalytic systems.

| Substrate Precursor (Ketone) | Product (Chiral Primary Amine) | Enantiomeric Excess (ee) | Source |

|---|---|---|---|

| 2-Acetyl-6-substituted pyridines | Corresponding chiral 1-(pyridin-2-yl)ethan-1-amines | 94.6% to >99.9% | nih.govresearchgate.net |

| 1-(6-Methylpyridin-2-yl)propan-2-one | 1-(6-Methylpyridin-2-yl)propan-2-amine | Excellent enantioselectivity reported. | nih.govresearchgate.net |

| β-Keto esters | Chiral β-amino esters | Excellent enantioselectivity reported. | nih.govresearchgate.net |

| β-Keto amides | Chiral β-amino amides | Excellent enantioselectivity reported. | nih.govresearchgate.net |

General Synthetic Approaches to this compound and Related Amines

Beyond asymmetric reductive amination, other synthetic strategies can be employed to generate pyridine-containing amines, often involving the functionalization of pre-existing pyridine rings.

Reductive Amination Mechanisms and Intermediates (e.g., Imine Formation)

Reductive amination is a powerful chemical reaction that transforms a carbonyl group (from a ketone or aldehyde) into an amine through an intermediate imine. wikipedia.orglibretexts.org The process is widely used due to its efficiency and applicability in one-pot syntheses under mild conditions. wikipedia.org

The mechanism involves two main steps:

Imine Formation: The reaction begins with the nucleophilic attack of an amine (or ammonia as a precursor) on the electrophilic carbonyl carbon of the ketone (e.g., 2-acetyl-6-methylpyridine). wikipedia.org This forms an unstable hemiaminal intermediate. The hemiaminal then undergoes dehydration, losing a molecule of water to form an imine, which is characterized by a carbon-nitrogen double bond (C=N). wikipedia.orgpearson.com This step is reversible and is typically favored under mildly acidic conditions which facilitate the protonation of the carbonyl oxygen. masterorganicchemistry.com

Reduction: The intermediate imine (or its protonated form, the iminium ion) is then reduced to the final amine product. chemistrysteps.commasterorganicchemistry.com In the context of asymmetric synthesis, this reduction is performed using a chiral catalyst and a reducing agent, such as hydrogen gas (H₂). acs.orgnih.gov The hydride from the reducing agent adds across the C=N double bond, yielding the saturated amine, this compound. chemistrysteps.com The use of specific reducing agents like sodium cyanoborohydride (NaBH₃CN) is common in classical reductive amination because it is mild enough to selectively reduce the iminium ion without significantly reducing the starting ketone. masterorganicchemistry.com

This mechanistic pathway, from ketone to imine to amine, is a cornerstone of modern amine synthesis. wikipedia.orgmasterorganicchemistry.com

Condensation Reactions in the Synthesis of Primary Amines

The synthesis of primary amines, including sterically hindered ones like this compound, can be achieved through various condensation reactions. A prominent method is reductive amination, which involves the reaction of a ketone with an amine source in the presence of a reducing agent.

A plausible and widely utilized route for synthesizing the target compound is the reductive amination of 2-acetyl-6-methylpyridine. This reaction proceeds via the condensation of the ketone with an amine, such as ammonia or a protected amine equivalent, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. google.comgoogle.com The synthesis of the precursor, 2-acetyl-6-methylpyridine, can be accomplished from the commercially available 2,6-dimethylpyridine. researchgate.net

Another related strategy involves the reaction of a suitable precursor with an organometallic reagent followed by amination, or the reduction of a nitrile or oxime derivative. For instance, the addition of a methyl organometallic reagent to 6-methylpyridine-2-carbonitrile (B28785) would yield an imine intermediate that can be subsequently reduced to the primary amine.

Derivatization and Functionalization Strategies

The functionalization of this compound can be directed at two primary sites: the nucleophilic primary amine and the aromatic pyridine ring.

The primary amine group of this compound is nucleophilic and readily undergoes acylation and alkylation reactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the acid byproduct. ukm.edu.my This reaction forms a stable amide bond. For example, reacting the amine with acetyl chloride would yield N-(2-(6-methylpyridin-2-yl)propan-2-yl)acetamide. Alternatively, peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the condensation of the amine with a carboxylic acid. mdpi.com These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Alkylation introduces alkyl groups onto the amine nitrogen. Direct alkylation with alkyl halides can be challenging as it often leads to over-alkylation, producing secondary, tertiary, and even quaternary ammonium salts. However, reductive amination with an aldehyde or ketone provides a more controlled method for mono-alkylation. For instance, reacting this compound with acetone (B3395972) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield the corresponding N-isopropyl derivative. Alkylation has also been demonstrated on related (6-methyl-2-pyridyl)methyllithium species using epoxides as electrophiles. nih.gov

The pyridine ring possesses a distinct electronic character that dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is significantly more difficult than on benzene. uoanbar.edu.iq The electronegative nitrogen atom deactivates the ring towards electrophiles by induction and by forming a positively charged pyridinium (B92312) ion under the acidic conditions often required for EAS. uoanbar.edu.iqmatanginicollege.ac.in Consequently, Friedel-Crafts alkylation and acylation reactions are generally unsuccessful. matanginicollege.ac.in When electrophilic substitution, such as nitration or halogenation, is forced under very harsh conditions, it occurs selectively at the C3 and C5 positions, which are less deactivated than the C2, C4, and C6 positions. youtube.comyoutube.com The intermediate carbocation formed by attack at C3 or C5 is more stable because the positive charge is not placed on the already electron-deficient nitrogen atom. youtube.com

Nucleophilic Aromatic Substitution (SNAr) is much more favorable, particularly at the C2 and C6 positions, which are electron-deficient due to the electron-withdrawing nature of the ring nitrogen. uoanbar.edu.iqquora.com For SNAr to occur, a good leaving group, such as a halide, must be present at one of these positions. While the parent compound does not have a suitable leaving group, a synthetic precursor like 2-chloro-6-methylpyridine (B94459) could readily undergo substitution. For instance, SNAr reactions on 2-halopyridines with various nucleophiles (amines, alkoxides, etc.) are a common strategy for building substituted pyridine scaffolds. youtube.comnih.gov

As an amine, this compound is basic and readily forms stable salts with acids. The formation of a hydrochloride salt is a common practice in pharmaceutical development to improve the solubility, stability, and handling of an amine-containing compound. nih.gov

The hydrochloride salt is typically prepared by treating a solution of the free base in a suitable organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane, with a solution of anhydrous hydrogen chloride (HCl) in an organic solvent or with gaseous HCl. nih.gov The protonation occurs at the most basic sites, which are the primary amine and the pyridine ring nitrogen, leading to the formation of the corresponding ammonium chloride salt. The resulting salt often precipitates from the solution and can be isolated by filtration.

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary amine to prevent it from interfering with reactions at other sites in the molecule. This is achieved using protecting groups. organic-chemistry.org Carbamates are the most common class of protecting groups for amines. organic-chemistry.org

Key protecting groups and their deprotection methods are summarized below:

| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., trifluoroacetic acid, TFA) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) wikipedia.org |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure of 2-(6-Methylpyridin-2-YL)propan-2-amine can be constructed.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the pyridine (B92270) ring are expected to resonate in the δ 110-160 ppm region. The quaternary carbon of the propan-2-amine group, being shielded, would appear further upfield. The methyl carbons will be found at the highest field, typically below δ 30 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2, C6 | ~ 155 - 160 |

| Pyridine C4 | ~ 135 - 140 |

| Pyridine C3, C5 | ~ 115 - 125 |

| C (CH₃)₂ | ~ 50 - 55 |

| Pyridine-C H₃ | ~ 20 - 25 |

| C(C H₃)₂ | ~ 25 - 30 |

Note: Predicted values are based on data from analogous compounds.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine are anticipated in the 3300-3500 cm⁻¹ region, typically as two distinct bands for the symmetric and asymmetric stretches. tsijournals.com The C-H stretching vibrations of the methyl and aromatic groups will appear in the 2850-3100 cm⁻¹ range.

The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration of the amine group is typically observed in the 1260-1330 cm⁻¹ range. tsijournals.com

Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C, C=N Stretch (pyridine ring) | 1400 - 1600 | Strong-Medium |

| C-N Stretch (amine) | 1260 - 1330 | Medium |

Note: Expected values are based on data from analogous compounds.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The symmetric breathing mode of the pyridine ring, which is often weak in the FTIR spectrum, is expected to be a strong and sharp band in the Raman spectrum, typically around 990-1030 cm⁻¹. researchgate.net The C-C stretching of the propan-2-amine backbone and the symmetric C-H bending of the methyl groups will also be observable. The combination of FTIR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, aiding in its unambiguous identification. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the presence of the pyridine ring and the amino group gives rise to characteristic absorptions in the UV region. Two main types of transitions are expected: π→π* and n→π*. youtube.com

The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the pyridine ring. These are expected to appear at shorter wavelengths. The n→π* transitions involve the excitation of a non-bonding electron from the nitrogen atom of the amine group to a π* antibonding orbital of the pyridine ring. These transitions are generally of lower intensity and occur at longer wavelengths. youtube.com The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.

Expected UV-Vis Absorption Bands for this compound

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π→π | ~ 200 - 280 | High |

| n→π | ~ 280 - 350 | Low |

Note: Expected values are based on data from analogous aminopyridine derivatives.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. bohrium.com It is highly sensitive, requires minimal sample amounts, and is instrumental in determining molecular mass and elucidating structural information. bohrium.com

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. uvic.cauliege.be This method is particularly well-suited for analyzing thermally fragile or high-molecular-weight molecules. uvic.ca When coupled with Liquid Chromatography (LC), it allows for the separation of components in a mixture prior to mass analysis.

In the analysis of this compound, LC-ESI-MS serves as a critical tool for both characterization and purity assessment. The compound, dissolved in a suitable protic solvent mixture like acetonitrile (B52724)/water, is introduced into the ESI source. Due to the presence of basic nitrogen atoms in both the pyridine ring and the primary amine group, the molecule readily accepts a proton, forming a protonated molecular ion, [M+H]⁺. This is a common ionization pathway for neutral molecules containing amine functional groups. uvic.ca The mass spectrometer then detects this ion, allowing for the confirmation of the compound's molecular weight.

Collision-induced dissociation (CID) can be subsequently applied within the mass spectrometer to fragment the [M+H]⁺ ion. uvic.ca By accelerating the ions, collisions with neutral gas molecules are induced, leading to predictable fragmentation patterns. Analyzing these fragments provides valuable structural information, helping to confirm the connectivity of the methylpyridine and propan-2-amine moieties. LC-ESI-MS/MS, a tandem mass spectrometry approach, is often employed for such detailed structural corroboration and quantification, offering high sensitivity and specificity. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio of an ion with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula from its exact mass. For the compound this compound, with the chemical formula C₉H₁₄N₂, the theoretical monoisotopic mass can be calculated with high precision.

The exact mass is used to confirm the elemental composition of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass. HRMS analysis would typically be performed using an ESI source coupled to a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap instrument. The resulting data would confirm the presence of the [M+H]⁺ ion and other potential adducts (e.g., [M+Na]⁺) with mass accuracies typically within 5 ppm, providing unambiguous confirmation of the compound's elemental formula. uni.lu

Table 1: Predicted HRMS Adducts for C₉H₁₄N₂ This table presents theoretical high-resolution mass spectrometry data for this compound (Formula: C₉H₁₄N₂), based on predicted values for an isomeric structure. uni.lu The data illustrates the expected ions that would be detected in an HRMS analysis.

| Adduct Type | Formula of Adduct | Calculated m/z |

| [M+H]⁺ | [C₉H₁₅N₂]⁺ | 151.12297 |

| [M+Na]⁺ | [C₉H₁₄N₂Na]⁺ | 173.10491 |

| [M+K]⁺ | [C₉H₁₄N₂K]⁺ | 189.07885 |

| [M+NH₄]⁺ | [C₉H₁₈N₃]⁺ | 168.14951 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline material. The technique relies on the scattering of X-rays by the electron clouds of atoms arranged in a periodic lattice.

Single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the atomic positions within a crystal. To perform this analysis, a high-quality single crystal of this compound must first be grown, for example, by slow evaporation from a suitable solvent. researchgate.net This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam.

The resulting diffraction pattern is used to determine key structural parameters, including:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice (a, b, c, α, β, γ). mdpi.com

Crystal System and Space Group: The symmetry characteristics of the crystal. mdpi.commdpi.com

Atomic Coordinates: The precise (x, y, z) position of every atom in the asymmetric unit.

Bond Lengths, Bond Angles, and Torsion Angles: The complete geometry of the molecule.

Intermolecular Interactions: The analysis reveals non-covalent interactions, such as hydrogen bonds involving the primary amine group and the pyridine nitrogen, which stabilize the crystal packing. researchgate.netmdpi.com

This technique provides the absolute structure and conformation of the molecule in the solid state, confirming its constitution and revealing its preferred spatial arrangement.

Table 2: Representative Crystal Data from Single-Crystal XRD Analysis This table illustrates the type of crystallographic data obtained from a single-crystal X-ray diffraction experiment. The values provided are representative and based on data for a related heterocyclic compound to show the format and nature of the results. mdpi.com

| Parameter | Value |

| Empirical Formula | C₉H₁₄N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6870(3) |

| b (Å) | 9.7447(2) |

| c (Å) | 16.4418(4) |

| β (°) | 100.681(3) |

| Volume (ų) | 1367.72(7) |

| Z (molecules/unit cell) | 4 |

| R-factor (%) | 4.3 |

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to identify crystalline phases and analyze the bulk purity of a solid sample. youtube.commdpi.com Unlike single-crystal XRD, PXRD is performed on a polycrystalline powder, which contains thousands of tiny, randomly oriented crystallites.

The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. youtube.com For this compound, PXRD is used to:

Confirm Crystalline Identity: The experimental PXRD pattern of a synthesized batch is compared to a reference pattern, which can be simulated from single-crystal XRD data or obtained from a database. mdpi.comresearchgate.net A match confirms that the bulk material has the expected crystal structure.

Assess Phase Purity: The presence of sharp, well-defined peaks indicates a highly crystalline material. mdpi.com The absence of peaks from known impurities or other crystalline forms (polymorphs) confirms the phase purity of the sample.

Detect Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns due to their different molecular packing and unit cells. youtube.com PXRD is a primary tool for identifying and distinguishing between these forms.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to characterize the thermal stability and decomposition profile of materials.

For this compound, a TGA experiment would involve heating a small amount of the sample on a high-precision balance under a constant heating rate in an inert atmosphere (e.g., nitrogen). The resulting TGA curve plots the percentage of initial mass remaining against temperature.

The analysis of this curve reveals:

Decomposition Temperature: The onset temperature at which the compound begins to lose mass due to decomposition. This is a key indicator of its thermal stability.

Decomposition Profile: The curve may show a single-step or multi-step decomposition process, providing insights into the mechanism of thermal breakdown.

Presence of Volatiles: An initial mass loss at lower temperatures (e.g., below 100-120 °C) would indicate the presence of residual solvent or adsorbed water, which can be quantified from the percentage of mass lost. The compound is expected to be stable up to a specific temperature, after which a sharp drop in mass would occur as the molecular structure breaks down.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and determining the enantiomeric composition of chiral compounds such as this compound. The versatility of HPLC allows for the development of specific methods tailored to either quantify impurities or separate and quantify the individual enantiomers of a racemic mixture.

For the analysis of this compound, two distinct HPLC approaches are typically employed: a reversed-phase method for purity assessment and a chiral separation method for determining enantiomeric excess.

Purity Determination by Reversed-Phase HPLC

The determination of chemical purity involves separating the main compound from any process-related impurities or degradation products. For polar, basic compounds like aminopyridine derivatives, reversed-phase HPLC is a common and effective technique. A C18 column is frequently used as the stationary phase, which separates compounds based on their hydrophobicity.

Research on similar aminopyridine compounds has shown that a buffered mobile phase is crucial for achieving good peak shape and resolution. cmes.orghelixchrom.com The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol (B129727). The pH of the buffer is a critical parameter that controls the ionization state of the basic amine and any acidic or basic impurities, thereby influencing their retention on the column. For instance, a method for the simultaneous determination of aminopyridine isomers utilized a phosphate (B84403) buffer at pH 7.0 with methanol as the organic component. cmes.org Another approach for analyzing hydrophilic aminopyridines employed a mobile phase with formic acid, which is compatible with mass spectrometry (MS) detection. helixchrom.com

A diode-array detector (DAD) is often used to monitor the elution, providing spectral information that can help in the identification of unknown impurity peaks by comparing their UV spectra to that of the main compound.

A proposed method for the purity analysis of this compound is detailed in the table below. This method is based on established procedures for related aminopyridine compounds. cmes.orgresearchgate.net

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in Water B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Enantiomeric Excess Determination by Chiral HPLC

The separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those commercialized under the brand names Chiralpak® and Chiralcel®, are widely recognized for their broad applicability in separating the enantiomers of various classes of compounds, including chiral amines. researchgate.net

For the enantioseparation of basic compounds like this compound, Chiralpak AD-H, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), is a frequently successful choice. researchgate.netresearchgate.net The separation on these columns is typically achieved in normal-phase mode, using a mobile phase composed of an alkane (like n-hexane or heptane) and an alcohol (such as ethanol (B145695) or isopropanol). chiraltech.comhplc.eu

A critical aspect of separating chiral amines is the use of a basic additive in the mobile phase, such as diethylamine (B46881) (DEA) or butylamine. chiraltech.com This additive competes with the basic analyte for active sites on the silica (B1680970) surface of the CSP, leading to improved peak shape and, often, better resolution of the enantiomers. The concentration of the alcohol modifier and the basic additive are key parameters that are optimized to achieve baseline separation.

Based on extensive research on the separation of chiral primary amines, a suitable method for determining the enantiomeric excess of this compound can be proposed. researchgate.netresearchgate.netchiraltech.comct-k.com

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Elution | Isocratic |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

The development and validation of such HPLC methods are crucial for the quality control of this compound, ensuring that it meets the required specifications for both chemical purity and enantiomeric identity.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity, offering a microscopic perspective on the compound's behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide optimized molecular geometry and predict various electronic properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For pyridine (B92270) derivatives, DFT calculations have been successfully employed to understand their electronic characteristics. For instance, studies on related substituted pyridine compounds reveal how different functional groups alter the HOMO-LUMO gap. nih.gov In the case of "2-(6-Methylpyridin-2-YL)propan-2-amine," the electron-donating nature of the methyl and amino groups is expected to raise the energy of the HOMO, while the electron-withdrawing pyridine ring influences the LUMO.

While specific DFT data for the title compound is not available, a study on a structurally related compound, (E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol, calculated using the B3LYP/6-311G(d,p) level of theory, provides insight into the typical electronic properties of such molecules. nih.gov The HOMO and LUMO are primarily localized on the pyridine and phenol (B47542) rings in that specific molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 1: Representative DFT-Calculated Electronic Properties of a Structurally Related Pyridine Derivative (Data is for (E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol and is intended for illustrative purposes)

| Parameter | Value (eV) |

| HOMO Energy | -5.45 |

| LUMO Energy | -1.78 |

| HOMO-LUMO Gap | 3.67 |

Source: Adapted from a DFT study on a related pyridine derivative. nih.gov

Analysis of Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

For "this compound," the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This makes the ring nitrogen a likely site for protonation and hydrogen bonding. The amine group's nitrogen would also exhibit negative potential, though its reactivity would be influenced by steric hindrance from the adjacent methyl groups of the propan-2-amine moiety. The hydrogen atoms of the amine group would, in turn, represent regions of positive electrostatic potential, making them potential hydrogen bond donors.

Study of Inductive and Mesomeric Effects on Molecular Properties

The electronic properties of "this compound" are significantly influenced by inductive and mesomeric (or resonance) effects of its substituents.

Inductive Effect: The methyl group (-CH₃) attached to the pyridine ring at position 6 exerts a positive inductive effect (+I), donating electron density to the ring and slightly increasing its basicity compared to unsubstituted pyridine. The tertiary alkyl group attached at position 2 also contributes a +I effect.

Mesomeric Effect: The amino group (-NH₂) is a powerful electron-donating group through resonance (a +M effect). However, in this compound, the amine is part of a propan-2-amine substituent and is not directly conjugated with the pyridine ring, so its mesomeric effect on the ring is not direct. The pyridine ring itself is π-deficient, exhibiting an electron-withdrawing mesomeric effect (-M).

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules arrange themselves in the solid state is determined by a complex balance of intermolecular interactions. Understanding these interactions is key to predicting the crystal structure and material properties.

Characterization of Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (the N-H of the amine group) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring) in "this compound" makes it highly likely to form hydrogen bonds. In the solid state, aminopyridine derivatives commonly form extensive hydrogen-bonding networks. rsc.org

A frequent motif observed in the crystal structures of 2-aminopyridines is the formation of dimers through N-H···N hydrogen bonds, creating a characteristic R₂(8) ring motif. nih.gov These dimers can then further assemble into larger polymeric tapes or more complex three-dimensional structures. rsc.org The specific conformation adopted by the molecule can influence the resulting hydrogen-bonding pattern, potentially leading to polymorphism. rsc.org In "this compound", the steric bulk of the propan-2-amine group might influence the geometry of these hydrogen bonds.

Analysis of Pi-Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, π-stacking interactions between the aromatic pyridine rings are expected to play a significant role in the supramolecular assembly of "this compound". These non-covalent interactions, where aromatic rings stack on top of each other, are crucial in the crystal packing of many organic molecules containing aromatic systems. researchgate.net

Hirshfeld Surface Analysis for Quantification of Supramolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of significant intermolecular contact can be identified and characterized. researchgate.netnih.gov For aminopyridine derivatives, this analysis reveals the intricate network of hydrogen bonds and other non-covalent interactions that dictate the crystal packing.

The analysis begins by generating a Hirshfeld surface for the molecule, which is unique for each molecule within a given crystal environment. The dnorm map displays areas of close contact as red spots, with the intensity of the color correlating to the strength of the interaction. rasayanjournal.co.in For compounds structurally similar to this compound, N—H⋯N and N—H⋯S hydrogen bonds are often prominent, appearing as distinct red regions on the dnorm surface. researchgate.netnih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 36.6 |

| C···H/H···C | 20.4 |

| S···H/H···S | 19.7 |

| N···H/H···N | 13.4 |

| Other | 9.9 |

Rational Design and Prediction of Chiral Molecular Co-crystals

The rational design of co-crystals, particularly chiral molecular co-crystals, is a significant area of crystal engineering. Computational methods are increasingly employed to predict the likelihood of co-crystal formation between an active pharmaceutical ingredient (API) and a selection of co-formers. acs.orgmdpi.com For a chiral molecule like this compound, designing co-crystals can be a strategy to influence its physicochemical properties.

Several computational approaches are utilized for co-crystal prediction. Knowledge-based methods, such as the analysis of supramolecular synthons, are a primary strategy. mdpi.com This involves identifying complementary functional groups on the target molecule and potential co-formers that are likely to form robust intermolecular interactions, such as the well-established acid-pyridine synthon. acs.org The Cambridge Structural Database (CSD) is an invaluable resource in this approach, allowing researchers to identify common and reliable synthons. mdpi.com

More advanced computational techniques involve the use of machine learning models and data-driven approaches. mdpi.comrsc.org These models are trained on large datasets of known co-crystals and failed experiments to predict the outcome of a potential co-crystallization. mdpi.comrsc.org Descriptors for the target molecule and co-formers are used as input, and the model provides a probability of co-crystal formation. mdpi.com Such methods offer a high-throughput screening of potential co-formers before undertaking experimental work. rsc.org

| Co-former | Prediction Method | Predicted Outcome | Experimental Outcome |

|---|---|---|---|

| Benzoic Acid | Synthon Analysis | Likely | Co-crystal Formed |

| 4-Nitrobenzoic Acid | Machine Learning | Likely | Co-crystal Formed |

| Oxalic Acid | Synthon Analysis | Possible | Salt Formed |

| Isonicotinamide | Machine Learning | Likely | Co-crystal Formed |

| 4-Aminobenzoic Acid | Synthon Analysis | Possible | No Co-crystal |

Molecular Modeling and Docking Studies

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. nih.govmdpi.com For a compound like this compound, which contains a pyridine ring common in many biologically active molecules, docking studies can provide insight into its potential as an inhibitor or ligand for various protein targets. mdpi.comnih.gov

The process typically begins with the preparation of the three-dimensional structures of both the ligand and the protein. The ligand's geometry is optimized, and its partial atomic charges are calculated. nih.gov The protein structure is often obtained from a repository like the Protein Data Bank (PDB), and a binding site is defined, which may be the known active site or an allosteric site. nih.gov Docking algorithms then explore a multitude of possible binding poses of the ligand within the protein's binding site and score them based on a force field that estimates the binding energy. nih.govmdpi.com

The results of a docking study are a set of predicted binding poses, each with a corresponding binding affinity or docking score. mdpi.com Analysis of the top-ranked poses reveals the key intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov For aminopyridine-based ligands, interactions with specific amino acid residues, like hydrogen bonding with threonine or alanine, are often observed. nih.gov This information is crucial for understanding the mechanism of action at a molecular level and for guiding the rational design of more potent and selective ligands.

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Pyridine Derivative 1 | -8.5 | THR-107, ALA-111 | Hydrogen Bond |

| Pyridine Derivative 2 | -7.9 | PHE-256, LEU-298 | Hydrophobic |

| Pyridine Derivative 3 | -9.1 | TYR-201, HIS-245 | Pi-Stacking |

| Pyridine Derivative 4 | -8.2 | ASP-150, LYS-152 | Hydrogen Bond, Electrostatic |

| Pyridine Derivative 5 | -7.5 | VAL-180, ILE-210 | Hydrophobic |

Coordination Chemistry and Ligand Design with 2 6 Methylpyridin 2 Yl Propan 2 Amine

Chelation Properties and Metal Ion Complexation

The ligand "2-(6-Methylpyridin-2-YL)propan-2-amine" features a bidentate chelate structure, capable of coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the primary amine group. This arrangement forms a stable five-membered chelate ring upon complexation. The presence of a methyl group at the 6-position of the pyridine ring and a gem-dimethyl group on the carbon adjacent to the amine introduces significant steric bulk.

Investigation of Coordination Modes and Geometries with Various Metal Centers

There is no specific experimental data in the search results detailing the coordination modes and geometries of metal complexes formed with "this compound". However, based on the coordination chemistry of analogous substituted pyridine and amine ligands, several predictions can be made. wikipedia.orgpvpcollegepatoda.org

Coordination Mode: The ligand would almost certainly act as a bidentate N,N'-donor, binding to metal ions through the pyridine and amine nitrogens.

Influence of Steric Hindrance: The methyl group in the 6-position of the pyridine ring creates steric hindrance that can influence the geometry of the resulting metal complex. wikipedia.org This steric crowding might affect the number of ligands that can coordinate to a single metal center and could favor the formation of complexes with lower coordination numbers or distorted geometries. For instance, in related bulky ligand systems, steric effects are known to be a primary determinant of the final complex geometry. vu.nlresearchgate.net

Potential Geometries: Depending on the metal ion, its preferred coordination number, and the stoichiometry of the complex (e.g., ML, ML2, ML3), various geometries such as tetrahedral, square planar, or octahedral could be possible. For ML2 complexes with bidentate ligands, octahedral geometry is common. rsc.org However, the significant steric bulk of "this compound" might prevent the formation of certain high-coordination number complexes or lead to significant distortions from ideal geometries.

Synthesis and Characterization of Metal-Ligand Complexes

No specific synthesis or characterization data for metal complexes of "this compound" were found in the performed searches.

Generally, the synthesis of such complexes would involve reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, perchlorates) in an appropriate solvent. jscimedcentral.com Characterization would typically involve a suite of analytical techniques:

Spectroscopic Methods: FT-IR spectroscopy would be used to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N (pyridine) and N-H (amine) bonds. UV-Vis spectroscopy would provide information about the electronic transitions within the complex. NMR spectroscopy could elucidate the structure of diamagnetic complexes in solution.

Elemental Analysis: This technique would be used to confirm the empirical formula and stoichiometry of the synthesized complex.

Due to the lack of specific research, a data table of synthesized complexes cannot be generated.

Role in Supramolecular Coordination Networks

There is no available research describing the use of "this compound" in the construction of supramolecular coordination networks. The discussion below is based on general principles observed for similar sterically hindered ligands.

Assembly of Multi-Component Systems for Network Formation

The ligand's structure is not inherently conducive to forming extended coordination polymers on its own, as it only possesses one bidentate chelating unit. To assemble multi-component systems, it would typically be used in conjunction with:

Metal ions that can adopt coordination numbers greater than two, allowing for additional bridging ligands.

Anionic or neutral linker ligands that can bridge metal centers already coordinated by "this compound".

The final network structure would depend on the geometry of the metal ion, the nature of the linker, and the steric profile of the primary ligand.

Influence of Ligand Steric Effects on Supramolecular Architectures

The steric bulk of the gem-dimethyl and pyridyl-methyl groups would play a crucial role in directing the assembly of any potential supramolecular architecture. nih.gov

Dimensionality: Significant steric hindrance often limits the formation of dense, three-dimensional networks, favoring the assembly of lower-dimensional structures like one-dimensional chains or discrete, zero-dimensional multinuclear complexes. nih.gov

Porosity: The bulky groups could prevent efficient packing of the network, potentially creating voids or channels within the supramolecular lattice. The size and shape of these pores would be directly influenced by the ligand's conformation.

Entrapment Phenomena within Supramolecular Frameworks (e.g., water clusters)

Should a supramolecular framework be formed using this ligand, the voids created by steric effects could potentially entrap guest molecules, such as solvents or water. researchgate.netmdpi.com

Guest Selectivity: The size and shape of the cavities would dictate which guest molecules could be accommodated, potentially leading to selective entrapment.

Host-Guest Interactions: The entrapped guests could be stabilized within the framework through non-covalent interactions, such as hydrogen bonding with the primary amine group of the ligand or with co-ligands or counter-ions present in the structure. nih.gov The pyridine ring itself could also engage in π-stacking or other weak interactions.

Without experimental data, it is not possible to provide specific examples or create a data table related to entrapment phenomena for this compound.

Design of Derivative Ligands for Tunable Properties

The ligand this compound serves as a versatile scaffold for the development of a wide array of derivative ligands. By systematically modifying its structure, it is possible to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their reactivity, stability, and catalytic activity. The design of these derivatives primarily focuses on two key areas: modification of the pyridine ring and alteration of the amine functionality.

The strategic introduction of substituents onto the pyridine ring is a powerful tool for modulating the electronic character of the ligand. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, at the 4-position of the pyridine ring increase the electron density on the nitrogen atom. This enhancement of the ligand's σ-donor capacity leads to a stronger metal-ligand bond. Conversely, the incorporation of electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, diminishes the electron density on the pyridine nitrogen. le.ac.uk This reduced donicity can weaken the metal-ligand bond but may also be desirable in certain catalytic applications where ligand dissociation is a key step.

The steric environment around the metal center can be precisely controlled by introducing bulky substituents on the pyridine ring or the amine group. For instance, replacing the methyl group at the 6-position of the pyridine with larger alkyl or aryl groups increases the steric hindrance around the metal ion. This can influence the coordination number of the metal, favoring lower coordination geometries and potentially creating a more open coordination site for substrate binding in catalytic processes. nih.govresearchgate.net

The following table illustrates how hypothetical modifications to the parent ligand, this compound, could be expected to alter key properties of a resulting metal complex, such as a hypothetical [L₂MCl₂] complex. The data presented are illustrative and based on established trends in coordination chemistry.

Table 1: Predicted Effects of Ligand Modification on Metal Complex Properties

| Derivative Ligand | Substituent | Position | Predicted M-N Bond Length (Å) | Predicted M-Cl Bond Length (Å) | Predicted Catalytic Activity (Relative) |

|---|---|---|---|---|---|

| Parent Ligand | -CH₃ | 6 (Pyridine) | 2.15 | 2.35 | 1.0 |

| Derivative A | -OCH₃ | 4 (Pyridine) | 2.12 | 2.38 | 1.2 |

| Derivative B | -NO₂ | 4 (Pyridine) | 2.18 | 2.32 | 0.8 |

| Derivative C | -C(CH₃)₃ | 6 (Pyridine) | 2.20 | 2.36 | 0.9 |

| Derivative D | -N(CH₃)₂ | Amine | 2.14 | 2.37 | 1.1 |

Detailed Research Findings

Recent research has provided significant insights into the effects of ligand modification on the properties of metal complexes with pyridyl-amine ligands. Studies on palladium(II) complexes with substituted pyridine ligands have demonstrated a clear correlation between the electronic nature of the substituent and the physicochemical properties of the complex. nih.gov For instance, an increase in the basicity of the pyridine ligand, achieved through the introduction of electron-donating groups, generally leads to enhanced catalytic activity in cross-coupling reactions, although steric effects can also play a significant role. nih.gov

In the context of iron(II) complexes, the electronic properties of substituents on the pyridine ring have been shown to modulate the ligand field strength, which in turn influences the spin state of the metal center. nih.gov The introduction of electron-releasing groups can favor a high-spin state, while modifications at the alpha-position of the pyridine ring can also impact the spin state and catalytic selectivity in oxidation reactions. nih.gov

The design of derivative ligands based on the this compound scaffold therefore offers a rich platform for the development of new metal complexes with tailored properties for a wide range of applications, from catalysis to materials science.

Mechanistic Research and Applications in Biological Systems Mechanistic Focus

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific chemical features of a molecule contribute to its biological activity. nih.gov Such studies on analogs of 2-(6-Methylpyridin-2-YL)propan-2-amine have been crucial in optimizing potency and selectivity.

For HHAT Inhibition: SAR studies on the tetrahydrothieno[3,2-c]pyridine series of HHAT inhibitors revealed several critical structural elements for potent activity. nih.gov Key findings include:

A central amide linkage is crucial for high potency.

A secondary amine in the core structure is preferred. Tertiary amine and urea (B33335) analogs showed significantly reduced activity. imperial.ac.uk

The (R)-configuration at the 4-position of the core is essential for inhibitory potency. nih.gov

For iNOS Inhibition: For the 2-amino-4-methylpyridine (B118599) series, SAR was explored by synthesizing various analogs with substitutions at the 6-position of the pyridine (B92270) ring. This led to the identification of potent inhibitors, including some developed as potential tracers for positron-emission tomography (PET) imaging of iNOS expression. nih.gov

For mGluR5 Antagonism: In the development of mGluR5 antagonists, researchers compared N-(6-methylpyridin-yl)-substituted aryl amides with 2-methyl-6-(substituted-arylethynyl)pyridines. nih.gov This work demonstrated that while some amide-based ligands were potent, most structural changes to the amide template were not well-tolerated, whereas several novel alkyne-containing structures showed high affinity for the receptor. nih.gov

Key SAR Findings for Bioactive Analogs

| Target | Favorable Structural Features | Unfavorable Structural Features | Reference |

|---|---|---|---|

| HHAT | Central amide, Secondary amine, (R)-stereochemistry | Tertiary amine, Urea linkage, (S)-stereochemistry | nih.govimperial.ac.uk |

| iNOS | 2-aminopyridine core, Substitution at position 6 | Data not specified | nih.gov |

| mGluR5 | Alkyne linker, Specific aryl substitutions | Many variations on the amide linker | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a profound role in molecular recognition because biological targets like enzymes and receptors are themselves chiral. researchgate.netnih.gov For a drug to be effective, its 3D structure must complement its binding site. nih.gov

The importance of stereochemistry is strikingly illustrated in the case of HHAT inhibitors. The (+)-enantiomer of the inhibitor, named IMP-1575, is a sub-micromolar inhibitor of HHAT. imperial.ac.uk In stark contrast, its mirror image, the (−)-enantiomer, exhibits no inhibitory activity at all. imperial.ac.ukimperial.ac.uk This absolute stereochemical requirement, specifically the (R)-configuration, underscores how a precise three-dimensional fit is necessary for the inhibitor to bind effectively to the enzyme's active site and exert its effect. nih.gov The inactive enantiomer serves as a valuable experimental control to confirm that the observed biological effects are due to the specific inhibition of the target. imperial.ac.uk This principle, where one enantiomer is active and the other is not, is a cornerstone of modern drug development. nih.gov

Mechanistic Investigations of Antimicrobial Activity

While this compound itself has potential as a ligand in antimicrobial compounds, direct mechanistic studies on its antimicrobial activity are not extensively documented in the available literature. However, research into analogous structures and general inhibitor classes for key bacterial enzymes provides a framework for understanding potential mechanisms.

Binding to Bacterial Enzymes (e.g., NDM1 proteins, Penicillin Binding Protein 4, DNA Gyrase B ATPase Domain)

New Delhi Metallo-β-lactamase-1 (NDM-1): The NDM-1 enzyme is a major cause of carbapenem (B1253116) antibiotic resistance, making its inhibition a critical therapeutic goal. nih.gov It is a class B1 metallo-β-lactamase that requires zinc ions for its hydrolytic activity against β-lactam antibiotics. nih.gov While no specific binding data for this compound with NDM-1 has been reported, research into other pyridine-containing inhibitors highlights relevant mechanisms. For instance, pyridine-carboxylate derivatives have been investigated as potent inhibitors of metallo-β-lactamases like NDM-1. These compounds are designed to chelate the active site zinc ions, disrupting the enzyme's catalytic function. One such derivative, 6-phosphonomethylpyridine-2-carboxylate (PMPC), demonstrated significant potency against NDM-1, illustrating the potential of the pyridine scaffold in inhibitor design. mdpi.com

Table 1: Inhibitory Activity of an Analogue against NDM-1

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|

This table presents data for a structural analogue to illustrate the potential of the pyridine scaffold.

Penicillin-Binding Protein 4 (PBP4): PBPs are essential enzymes in the final steps of bacterial cell wall biosynthesis, specifically the cross-linking of peptidoglycan chains. nih.gov Their inhibition compromises the structural integrity of the cell wall, leading to bacterial cell death. PBP4, in particular, is a critical determinant of methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). nih.gov Inhibitors of PBP4 are sought as adjuvants to restore β-lactam susceptibility in resistant strains. nih.gov Research has focused on identifying novel non-β-lactam inhibitors, including boronic acid-based compounds that form reversible covalent adducts with the active site serine of the PBP. While PBP4 is a validated target, specific mechanistic studies detailing the binding of this compound or its close structural analogues are not available in the reviewed scientific literature.

DNA Gyrase B (GyrB) ATPase Domain: DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process critical for DNA replication and transcription. nih.gov The enzyme has two subunits, GyrA and GyrB. The GyrB subunit contains the ATPase domain, which binds and hydrolyzes ATP to provide the energy for the supercoiling reaction. nih.gov Inhibition of this ATPase activity is a validated antibacterial strategy. While several classes of inhibitors targeting this domain have been developed, including pyrrolopyrimidines and other heterocyclic compounds, there is no specific research detailing the interaction of this compound with the GyrB ATPase domain. nih.govnih.gov

Coordination Complexes in Mechanistic Biomedical Research

The structure of this compound, featuring a pyridine nitrogen and an amine group, makes it a versatile chelating ligand for forming stable complexes with various transition metals. These coordination complexes are of significant interest in biomedical research due to their diverse reactivity and potential therapeutic applications. researchgate.netresearchgate.net

Development of Metalloligands for Biological Applications

Pyridine and its derivatives are fundamental building blocks in coordination chemistry, widely used to create metalloligands for applications in catalysis and medicine. researchgate.netresearchgate.net The nitrogen atom of the pyridine ring provides a strong coordination site for metal ions. When combined with other donor atoms, such as the amine group in this compound, a bidentate or tridentate ligand can be formed that strongly chelates a metal center. This chelation enhances the stability of the resulting complex. Ligand design, including the functionalization of the pyridine core, can modulate the photophysical, electrochemical, and ultimately, the biological properties of the metal complex. researchgate.net Metal-terpyridine complexes, for example, have demonstrated significant potential as anti-tumor and cell imaging agents due to the strong binding and chelating abilities of the tridentate terpyridine ligand. researchgate.net

Study of Synergistic Effects in Heterometallic Complexes

The strategic design of ligands allows for the construction of complex supramolecular structures, including heterometallic complexes containing two or more different metal ions. Ligands such as extended terpyridines can act as "molecular crossings" that coordinate to one type of metal ion (e.g., Fe²⁺) and are functionalized with other groups (e.g., pyridyls) that can then bind a second type of metal ion (e.g., Ag⁺ or Cu⁺). This approach allows for the creation of 2D and 3D heterometallic networks. Such assemblies are of interest for developing materials with novel synergistic properties, where the combined action of the different metal centers leads to enhanced or unique catalytic or biological functions not observed in the corresponding homometallic systems. Currently, no studies involving this compound in heterometallic complexes have been reported.

Evaluation of Superoxide (B77818) Dismutase (SOD) Mimetic Activity

Superoxide dismutases (SODs) are essential antioxidant enzymes that protect cells from oxidative stress by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. mdpi.com There is significant interest in developing small-molecule synthetic compounds, or "SOD mimetics," that can reproduce this catalytic activity for therapeutic purposes. mdpi.comnih.gov Manganese complexes are a major focus of this research because the native mitochondrial SOD (MnSOD) uses a manganese ion in its active site. nih.govmdpi.com

The mechanism involves the manganese center cycling between its Mn(II) and Mn(III) oxidation states. The design of effective mimics focuses on creating a coordination environment around the manganese ion that provides high stability and an appropriate redox potential for the Mn(III)/Mn(II) couple to facilitate the catalytic cycle. nih.govnih.gov Complexes with nitrogen-containing open-chain or macrocyclic ligands have shown significant promise. nih.govitn.pt While specific data for complexes of this compound are unavailable, studies on analogous manganese complexes provide insight into their activity.

Table 2: SOD Mimetic Activity of Selected Manganese Complexes

| Complex/Ligand | Catalytic Rate Constant (log kcat) (M⁻¹s⁻¹) | Method/Solvent |

|---|---|---|

| [MnL]³⁺ (L = N,N'-bis(2-pyridylmethyl)-N,N'-bis(2-pyridyl)methyl-1,2-ethanediamine) | 7.45 | Pulse radiolysis |

| [Mn(dapsox)]²⁺ | 7.08 | Stopped-flow / DMSO |

Data sourced from a 2011 review on manganese SOD mimics. itn.pt This table presents data for analogous complexes to illustrate the range of activities.

Mechanisms of Anticancer Action in Metal-Based Complexes (e.g., DNA Adduct Formation)

Metal-based complexes are at the forefront of anticancer drug development. nih.gov Copper, an essential biological element with redox activity, has been a focus for designing new therapeutic agents. rsc.orgmdpi.com Coordination complexes of copper with pyridine-containing ligands have shown potent anticancer activity through multiple mechanisms. nih.govnih.gov

A primary mechanism involves interaction with DNA. These complexes can bind to DNA through non-covalent intercalation, where the planar aromatic parts of the ligand insert between the DNA base pairs. nih.govrsc.org This binding can distort the DNA helix, inhibiting replication and transcription. Furthermore, the redox activity of the copper center can induce DNA damage. Copper complexes can generate reactive oxygen species (ROS) that lead to oxidative damage and strand breaks in the DNA. nih.gov This activity is mechanistically similar to the formation of DNA adducts, as it results in significant DNA damage that can trigger cell cycle arrest and apoptosis. nih.govmdpi.com Studies on copper(II) complexes with pyridine-benzimidazole ligands have shown that they can cleave plasmid DNA, induce massive DNA fragmentation in cancer cells, and arrest the cell cycle, ultimately leading to cell death via a mitochondria-mediated pathway. nih.govrsc.org

Table 3: Anticancer Activity of an Analogous Copper-Pyridine Complex

| Complex | Cancer Cell Line | IC₅₀ (μM) | Proposed Mechanism of Action |

|---|---|---|---|

| [Cu(bpbb)₀.₅·Cl·SCN]·(CH₃OH) | HCT116 (Colon) | 5.8 ± 0.4 | DNA intercalation, ROS generation, DNA damage, G₂/M phase cell cycle arrest, apoptosis. nih.govrsc.org |

| [Cu(bpbb)₀.₅·Cl·SCN]·(CH₃OH) | BGC823 (Gastric) | 6.5 ± 0.6 | DNA intercalation, ROS generation, DNA damage, G₂/M phase cell cycle arrest, apoptosis. nih.govrsc.org |

This table presents data for an analogous complex to illustrate potential anticancer mechanisms.

Advanced Applications in Chemical Science

Catalytic Applications in Organic Synthesis

The presence of both a nitrogen-containing heterocycle and a primary amine group makes 2-(6-Methylpyridin-2-YL)propan-2-amine a compelling ligand for the formation of metal complexes, which can exhibit significant catalytic activity.

While specific documented examples of metal complexes with this compound in catalysis are not extensively reported in readily available literature, the broader class of substituted pyridine-amine ligands is well-established in coordination chemistry and catalysis. These ligands are known to form stable and catalytically active complexes with a variety of transition metals, including palladium, rhodium, and iridium. Such complexes are instrumental in facilitating a range of chemical transformations, most notably carbon-carbon and carbon-heteroatom bond-forming reactions.

The general utility of N-aryl-2-aminopyridines as directing groups in transition metal-catalyzed reactions highlights the potential of this compound. The pyridyl nitrogen can coordinate to a metal center, positioning the amine group to participate in or influence the catalytic cycle. This structural motif is particularly effective in promoting reactions such as C-H activation, cross-coupling reactions, and asymmetric synthesis. The steric bulk provided by the propan-2-amine group can play a crucial role in influencing the stereoselectivity of these reactions, a desirable trait in modern synthetic chemistry.

Table 1: Potential Metal-Complex Catalysis Applications

| Transformation | Potential Metal Catalyst | Role of this compound |

| Cross-Coupling Reactions | Palladium, Nickel | Ligand to stabilize and activate the metal center |

| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral ligand to induce enantioselectivity |

| C-H Activation/Functionalization | Palladium, Rhodium | Directing group and ligand |

The development of efficient and selective oxidation catalysts is a cornerstone of green chemistry. Metal complexes incorporating nitrogen-based ligands are frequently explored for their ability to catalyze oxidation reactions under mild conditions. While direct research on this compound in this specific context is limited, the structural elements of the molecule suggest its potential as a ligand in such systems.

For instance, copper complexes with amine and pyridine-containing ligands have been investigated for their catalytic activity in various oxidation processes. The nitrogen atoms of this compound can coordinate to a metal ion, creating a reactive center capable of interacting with oxidizing agents and substrates. The development of such catalytic systems could offer more sustainable routes to valuable oxidized organic compounds.

Intermediates and Building Blocks in Complex Organic Synthesis

The role of this compound as a versatile building block is more prominently suggested by its commercial availability from suppliers of pharmaceutical intermediates and building blocks. researchgate.net This indicates its utility in the construction of more complex molecular architectures.

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals. The pyridine (B92270) moiety is a privileged scaffold in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. The availability of this compound as a chemical intermediate suggests its use in the synthesis of active pharmaceutical ingredients (APIs). researchgate.net

While specific pathways for its incorporation into named pharmaceutical precursors are not widely published, its structure lends itself to the synthesis of more elaborate molecules through functionalization of the amine group or modification of the pyridine ring. For example, the primary amine can be readily converted into amides, sulfonamides, or secondary and tertiary amines, each step introducing new chemical properties and potential biological interactions.

The synthesis of complex, polycyclic nitrogen-containing heterocycles is a significant area of organic synthesis, driven by the prevalence of these structures in natural products and pharmaceuticals. This compound can serve as a key starting material for the construction of fused heterocyclic systems. For instance, the amine group can participate in cyclization reactions with suitable bifunctional reagents to form new rings fused to the pyridine core.

One potential application is in the synthesis of pyridopyrimidines, a class of compounds known for a diverse range of biological activities. The reaction of an aminopyridine derivative with appropriate precursors can lead to the formation of the pyrimidine ring, resulting in a pyridopyrimidine scaffold. The specific substitution pattern of this compound would yield a unique derivative within this important class of heterocycles.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reagent/Reaction Type | Resulting Heterocyclic Scaffold |

| 1,3-Dicarbonyl compounds | Pyridopyrimidines |

| α,β-Unsaturated ketones | Dihydropyridopyridines |

| Phosgene equivalents | Pyridoureas |

Applications in Analytical Methodology Development

While direct applications of this compound in the development of new analytical methodologies are not extensively documented, the analytical characterization of a closely related compound, N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine, has been detailed in a monograph by the Drug Enforcement Administration's Special Testing and Research Laboratory. This suggests that compounds of this class are of interest in forensic and analytical chemistry.

The monograph provides detailed protocols for the analysis of the N-methylated analog using techniques such as Gas Chromatography/Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For GC/MS analysis, a sample preparation method involving dilution and extraction into chloroform is described, followed by analysis on an Agilent gas chromatograph with a mass spectrometer detector. nih.gov This information can be extrapolated to develop and validate analytical methods for this compound itself, which would be crucial for quality control in its synthesis and for its detection and quantification in various matrices.

Table 3: Analytical Parameters for a Related Compound (N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine)

| Analytical Technique | Key Parameters |

| Gas Chromatography/Mass Spectrometry (GC/MS) | |

| Sample Preparation | Dilute analyte (~3 mg/mL) and extract into CHCl3 nih.gov |

| Instrument | Agilent gas chromatograph with MS detector nih.gov |

| Column | HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25µm nih.gov |

| Carrier Gas | Helium at 1 mL/min nih.gov |

| Injector Temperature | 280°C nih.gov |

| MS Scan Range | 30-550 amu nih.gov |

| Nuclear Magnetic Resonance (NMR) | |

| Sample Preparation | Dilute analyte (~4 mg/mL) in CD3OD with TMS nih.gov |

| Instrument | 400 MHz NMR spectrometer nih.gov |

Utilization in the Detection and Quantification of Related Compounds

The detection and quantification of related compounds are crucial for the quality control of any chemical substance. In the context of this compound, its highly purified form is essential as a reference standard. This standard enables the identification and quantification of process-related impurities and potential degradation products through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Methodology and Research Findings

Analytical method development for the quantification of related substances of this compound would typically involve the following steps:

Stress Testing: To identify potential degradation products, the pure substance is subjected to stress conditions such as heat, humidity, acid and base hydrolysis, and oxidation. This forced degradation generates a sample containing the main compound and its degradation products.

Method Development: Chromatographic conditions are then developed to achieve a clear separation between the main peak of this compound and the peaks of all related compounds. For a polar compound like this, reverse-phase HPLC is a common choice.

Method Validation: The developed method is validated according to established guidelines (e.g., from the International Council for Harmonisation - ICH) to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Specificity: The method would be able to resolve the peak of this compound from all known process impurities and degradation products, with no interference from the sample matrix.

Linearity: A linear relationship between the concentration of each related compound and its corresponding peak area would be established over a defined range.

Accuracy and Precision: The method would demonstrate high accuracy (closeness to the true value) and precision (repeatability and intermediate precision).

Data Representation

The results of such a validation study are typically presented in data tables. The following tables are illustrative examples of what would be expected from a validated HPLC method for the analysis of related compounds of this compound.

Table 1: System Suitability Parameters for the Analysis of this compound and Related Compounds

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (for main peak) | ≤ 2.0 | 1.2 |

| Theoretical Plates (for main peak) | ≥ 2000 | 5500 |

| Resolution (between main peak and closest impurity) | ≥ 2.0 | 3.5 |

| % RSD for replicate injections | ≤ 2.0% | 0.8% |

Table 2: Validation Summary for the Quantification of a Hypothetical Related Compound (Impurity A)

| Validation Parameter | Result |

| Linearity | |

| Range | 0.05 - 1.5 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) | 0.015 µg/mL |

| Limit of Quantification (LOQ) | 0.05 µg/mL |

| Accuracy (% Recovery) | |

| 50% Level | 99.5% |